1-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-(4-methoxy-1H-indol-1-yl)ethanone
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Overview
Description
1-[4a-hydroxyoctahydro-2(1H)-isoquinolinyl]-2-(4-methoxy-1H-indol-1-yl)-1-ethanone is a complex organic compound that features both isoquinoline and indole moieties. This compound is of interest due to its potential biological activities and its structural complexity, which makes it a challenging target for synthetic chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4a-hydroxyoctahydro-2(1H)-isoquinolinyl]-2-(4-methoxy-1H-indol-1-yl)-1-ethanone typically involves multiple steps, including the formation of the isoquinoline and indole rings, followed by their coupling.
Formation of Isoquinoline Ring: The isoquinoline ring can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Formation of Indole Ring: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Coupling of Rings: The final step involves coupling the isoquinoline and indole rings through a condensation reaction, often facilitated by a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[4a-hydroxyoctahydro-2(1H)-isoquinolinyl]-2-(4-methoxy-1H-indol-1-yl)-1-ethanone can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group on the indole ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMP, or Jones reagent.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a lead compound in drug discovery.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-[4a-hydroxyoctahydro-2(1H)-isoquinolinyl]-2-(4-methoxy-1H-indol-1-yl)-1-ethanone depends on its specific biological target. For example, if it acts as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with cell wall synthesis or protein function. If it has anticancer properties, it may induce apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-[4a-hydroxy-2(1H)-isoquinolinyl]-2-(1H-indol-1-yl)-1-ethanone: Lacks the methoxy group on the indole ring.
1-[4a-hydroxy-2(1H)-isoquinolinyl]-2-(4-methyl-1H-indol-1-yl)-1-ethanone: Has a methyl group instead of a methoxy group on the indole ring.
1-[4a-hydroxy-2(1H)-isoquinolinyl]-2-(4-chloro-1H-indol-1-yl)-1-ethanone: Has a chloro group instead of a methoxy group on the indole ring.
Uniqueness
1-[4a-hydroxyoctahydro-2(1H)-isoquinolinyl]-2-(4-methoxy-1H-indol-1-yl)-1-ethanone is unique due to the presence of both the hydroxyl group on the isoquinoline ring and the methoxy group on the indole ring. These functional groups can significantly influence the compound’s reactivity and biological activity, making it a valuable target for further research.
Properties
Molecular Formula |
C20H26N2O3 |
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Molecular Weight |
342.4 g/mol |
IUPAC Name |
1-(4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-2-(4-methoxyindol-1-yl)ethanone |
InChI |
InChI=1S/C20H26N2O3/c1-25-18-7-4-6-17-16(18)8-11-21(17)14-19(23)22-12-10-20(24)9-3-2-5-15(20)13-22/h4,6-8,11,15,24H,2-3,5,9-10,12-14H2,1H3 |
InChI Key |
NXVOIJNFTWYQDK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=CN2CC(=O)N3CCC4(CCCCC4C3)O |
Origin of Product |
United States |
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